![molecular formula C16H25NO2 B3851684 4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-ethoxyphenol](/img/structure/B3851684.png)
4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-ethoxyphenol
Overview
Description
4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-ethoxyphenol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic uses. This compound is commonly referred to as "CEP-26401" and is a member of the phenol class of compounds. The synthesis method of CEP-26401 is complex, but it has been successfully synthesized in laboratories.
Mechanism of Action
The mechanism of action of CEP-26401 is primarily related to its ability to inhibit the activity of acetylcholinesterase. By inhibiting the activity of this enzyme, CEP-26401 can increase the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, CEP-26401 has been shown to have antioxidant properties, which can protect against oxidative stress in the brain.
Biochemical and Physiological Effects:
CEP-26401 has several biochemical and physiological effects on the body. One of the primary effects of CEP-26401 is its ability to inhibit the activity of acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. Additionally, CEP-26401 has been shown to have antioxidant properties, which can protect against oxidative stress in the brain. CEP-26401 has also been shown to have anti-inflammatory properties, which can reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using CEP-26401 in lab experiments is its potential therapeutic uses in the treatment of neurological disorders. Additionally, CEP-26401 has been shown to have antioxidant and anti-inflammatory properties, which can be beneficial in various research studies. However, there are also limitations to using CEP-26401 in lab experiments. The synthesis method for CEP-26401 is complex and time-consuming, which can make it difficult to produce large quantities of the compound. Additionally, the potential side effects of CEP-26401 are not well understood, which can make it challenging to use in research studies.
Future Directions
There are several future directions for the research and development of CEP-26401. One potential direction is to investigate the potential therapeutic uses of CEP-26401 in the treatment of other neurological disorders, such as Parkinson's disease. Additionally, further research is needed to understand the potential side effects of CEP-26401 and to develop methods for producing the compound more efficiently. Finally, there is a need for research to explore the potential uses of CEP-26401 in combination with other compounds, such as antioxidants or anti-inflammatory agents.
Scientific Research Applications
CEP-26401 has shown potential therapeutic uses in various scientific research studies. One of the primary applications of CEP-26401 is in the treatment of neurological disorders, such as Alzheimer's disease. CEP-26401 has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine. Acetylcholine is a neurotransmitter that is essential for proper brain function, and the inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which can improve cognitive function.
properties
IUPAC Name |
4-[[cyclopropylmethyl(propyl)amino]methyl]-2-ethoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-3-9-17(11-13-5-6-13)12-14-7-8-15(18)16(10-14)19-4-2/h7-8,10,13,18H,3-6,9,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFABSKHDVBYLCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=CC(=C(C=C2)O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[Cyclopropylmethyl(propyl)amino]methyl]-2-ethoxyphenol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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